BenchChemオンラインストアへようこそ!

7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Regioisomerism Scaffold hopping Kinase inhibitor design

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 879067-97-7; molecular formula C₁₀H₅Cl₂NO₃; MW 258.05 g/mol) is a synthetic heterocyclic compound belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid class. It features a 7,8-dichloro substitution pattern on the quinoline core with a keto group at the 2-position and a carboxylic acid at the 3-position.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05
CAS No. 879067-97-7
Cat. No. B2734254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS879067-97-7
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=C(C(=O)N2)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-6-2-1-4-3-5(10(15)16)9(14)13-8(4)7(6)12/h1-3H,(H,13,14)(H,15,16)
InChIKeySNWITFJWLGZVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS 879067-97-7): Baseline Identity and Structural Classification


7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 879067-97-7; molecular formula C₁₀H₅Cl₂NO₃; MW 258.05 g/mol) is a synthetic heterocyclic compound belonging to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid class [1]. It features a 7,8-dichloro substitution pattern on the quinoline core with a keto group at the 2-position and a carboxylic acid at the 3-position. This compound is a regioisomer of the more extensively characterized 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAY10577, CAS 300675-28-9), which is a validated casein kinase 2 (CK2) inhibitor with an IC₅₀ of 0.8 µM . The 2-oxo scaffold is pharmacologically validated for HIV-1 integrase inhibition and antibacterial DNA gyrase inhibition in structurally related derivatives [2][3]. Critically, no peer-reviewed primary research paper dedicated to this specific compound's biological characterization has been identified as of the search date, and high-strength direct comparative evidence is therefore limited.

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Why 2-Oxo / 4-Oxo Regioisomers and Non-Halogenated Analogs Cannot Be Interchanged


The 2-oxo-1,2-dihydroquinoline and 4-oxo-1,4-dihydroquinoline scaffolds are chemically and pharmacologically non-equivalent. The 4-oxo isomer (CAY10577) derives its validated biological activity—CK2 inhibition at IC₅₀ = 0.8 µM—from a 3-carboxy-4(1H)-quinolone pharmacophore that engages the CK2 ATP-binding site via a distinct hydrogen-bonding network and tautomeric state (4-oxo/enol) [1]. In contrast, the 2-oxo scaffold presents a 2-oxo/2-hydroxy tautomeric equilibrium and a different spatial arrangement of the carboxylic acid hydrogen-bond donor/acceptor, which redirects target engagement toward HIV-1 integrase and bacterial DNA gyrase in structurally related analogs [2][3]. Substitution of either regioisomer with the non-chlorinated parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4) results in a >1.2-unit reduction in computed logP (XLogP3 ~1.6 vs. 2.9) and a 27% decrease in molecular weight (189 vs. 258 g/mol), substantially altering membrane permeability and target-binding lipophilic complementarity . These scaffold-level and substitution-level differences render the compounds non-interchangeable for any quantitative pharmacological or chemical biology application.

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Product-Specific Quantitative Differentiation Evidence


Regioisomeric Scaffold Identity: 2-Oxo vs. 4-Oxo Core Determines Target Engagement Class

The target compound possesses a 2-oxo-1,2-dihydroquinoline core, whereas the closely related comparator CAY10577 (CAS 300675-28-9) bears a 4-oxo-1,4-dihydroquinoline core. The 4-oxo regioisomer is a validated CK2 inhibitor (IC₅₀ = 0.8 µM; Ki = 0.06–0.28 µM for the most active 3-carboxy-4(1H)-quinolone chemotype) operating via ATP-competitive inhibition [1]. The 2-oxo scaffold has been independently validated in dihydroquinoline-3-carboxylic acid derivatives as HIV-1 integrase strand-transfer inhibitors (compound 2e, IC₅₀ = 0.9 µM vs. reference diketo acid L-731,988 IC₅₀ = 0.54 µM) [2] and as DNA gyrase B inhibitors (8-methylamino derivative 13e, IC₅₀ = 0.0017 µM against E. coli gyrase) [3]. No published CK2 inhibition data are available for the 2-oxo regioisomer, and no published HIV-1 integrase or DNA gyrase data are available for the 4-oxo regioisomer, indicating likely target class divergence between the two scaffolds.

Regioisomerism Scaffold hopping Kinase inhibitor design

Lipophilicity Shift: 7,8-Dichloro Substitution Increases logP by Approximately 1.3 Units vs. Non-Halogenated Parent Scaffold

The 7,8-dichloro substitution on the target compound confers a computed XLogP3 of 2.9 (PubChem) [1], compared with a reported logP of approximately 1.64 for the non-halogenated parent scaffold 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4) . This represents an increase of approximately 1.3 logP units, corresponding to a roughly 20-fold increase in theoretical octanol-water partition coefficient. The molecular weight increases from 189.17 to 258.05 g/mol, and the topological polar surface area (TPSA) remains similar at ~66–70 Ų. These values place the target compound within favorable drug-like chemical space (MW < 500; logP < 5; TPSA < 140 Ų) while offering enhanced membrane permeability relative to the non-halogenated analog.

Lipophilicity Drug-likeness Permeability

Commercial Availability and Purity: Multi-Vendor Sourcing at 98% Purity with Documented Physicochemical Lot Data

The target compound is commercially available from multiple independent chemical suppliers at a standardized purity of 98% (HPLC), including Leyan (Product 1303039), Cato Research Chemicals, CymitQuimica (Ref. 3D-EKB06797, 10-F650774), and Biosynth (EKB06797) . In contrast, the 4-oxo regioisomer CAY10577 (CAS 300675-28-9) is primarily sourced through specialist biochemical suppliers (e.g., Santa Cruz Biotechnology, Cayman Chemical, Aladdin) with variable stock availability—Aladdin lists both 1 mg and 5 mg quantities as 'Out of Stock' . The target compound benefits from documented MDL number MFCD07403519, a computed molecular weight of 258.0576, and established storage/handling classifications (no hazardous surcharge; research-use-only designation) . This multi-vendor, 98% purity specification reduces single-supplier dependency and provides procurement flexibility.

Procurement Commercial availability Quality specification

Patent Landscape: 2-Oxo Scaffold Is Associated with HIV Integrase, Antibacterial, and Antithrombotic Applications; 4-Oxo Scaffold Is CK2-Centric

A review of the patent and primary literature reveals divergent therapeutic application domains for the 2-oxo vs. 4-oxo scaffolds. The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold appears in: (a) HIV-1 integrase inhibitor patents and publications (Sechi et al., 2009; IC₅₀ = 0.9 µM for analog 2e vs. reference L-731,988 IC₅₀ = 0.54 µM) [1]; (b) DNA gyrase B inhibitor programs (8-methylamino derivative 13e, IC₅₀ = 1.7 nM against E. coli gyrase) [2]; (c) c-Met kinase inhibitor patents (single-digit nM IC₅₀ range reported for optimized analogs) [3]; and (d) Chinese patent CN201911072447 for FXIa-targeted antithrombotic 2-oxo-1,2-dihydroquinoline derivatives [4]. The 4-oxo scaffold is predominantly associated with CK2 inhibition (Golub et al., 2006; US and EP patents) [5]. No patent or publication was identified that positions the 2-oxo scaffold for CK2 inhibition or the 4-oxo scaffold for HIV integrase, DNA gyrase, or FXIa inhibition.

Patent landscape Intellectual property Therapeutic area differentiation

7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Evidence-Based Research and Industrial Application Scenarios


HIV-1 Integrase Inhibitor Lead Optimization Using 2-Oxo Scaffold

Research groups pursuing HIV-1 integrase strand-transfer inhibition can utilize this compound as a starting scaffold based on the validated 2-oxo-1,2-dihydroquinoline-3-carboxylic acid chemotype (analog 2e, IC₅₀ = 0.9 µM vs. reference L-731,988 IC₅₀ = 0.54 µM) [1]. The 7,8-dichloro substitution offers a ~1.3 logP unit increase over the non-halogenated parent, potentially improving cell permeability for intracellular integrase engagement [2]. Derivatization at the carboxylic acid (position 3) and the NH (position 1) enables systematic SAR exploration.

Antibacterial DNA Gyrase B Inhibitor Development

The 2-oxo-1,2-dihydroquinoline scaffold is the core of a validated DNA gyrase B inhibitor chemotype, with the 8-methylamino derivative 13e achieving an IC₅₀ of 1.7 nM against E. coli gyrase [3]. The 7,8-dichloro substitution pattern on the target compound provides a halogen-enriched starting point for fragment-based or structure-guided optimization of gyrase B ATP-site inhibitors, with the carboxylic acid at position 3 serving as a key hydrogen-bond anchor [3][4]. The commercial availability at 98% purity from multiple vendors facilitates rapid procurement for hit-expansion libraries .

Kinase Selectivity Profiling: Distinguishing 2-Oxo from 4-Oxo Regioisomer Target Engagement

For chemical biology groups conducting kinase selectivity panels, the pairwise comparison of this 2-oxo compound with the 4-oxo regioisomer CAY10577 (CK2 IC₅₀ = 0.8 µM) provides a regioisomeric probe pair to interrogate scaffold-level determinants of kinase target engagement [5]. The 2-oxo scaffold has demonstrated activity against c-Met kinase (single-digit nM for optimized analogs) but has not been profiled against CK2, while the 4-oxo scaffold is CK2-selective with demonstrated ATP-competitive kinetics (Ki = 0.06–0.28 µM) [5][6]. Parallel testing of both regioisomers in kinase panels can map scaffold-specific selectivity fingerprints.

Computational Chemistry and Docking Studies for Scaffold-Hopping Campaigns

Computational chemists can leverage the distinct hydrogen-bond donor/acceptor patterns of the 2-oxo scaffold (3 H-bond acceptors, 2 H-bond donors, rotatable bond count = 1, TPSA = 66.4 Ų) vs. the 4-oxo scaffold for scaffold-hopping studies [7]. The 7,8-dichloro substitution provides enhanced van der Waals contact potential in hydrophobic enzyme pockets, while the rigid scaffold (1 rotatable bond) reduces conformational entropy penalty upon binding compared with more flexible analogs. The computed XLogP3 of 2.9 situates the compound favorably within CNS-accessible chemical space for targets requiring blood-brain barrier penetration [7].

Quote Request

Request a Quote for 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.